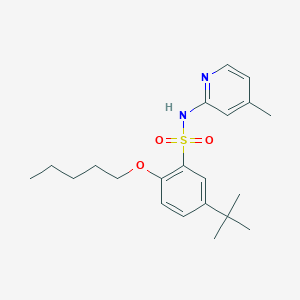
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tert-butyl group, a methylpyridinyl group, a pentyloxy group, and a benzene sulfonamide moiety, making it a molecule of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzene Sulfonamide Core: Starting with a benzene sulfonyl chloride, the sulfonamide core can be formed by reacting with an appropriate amine under basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a suitable alcohol (pentanol) reacts with the benzene ring in the presence of a strong acid catalyst.
Attachment of the Methylpyridinyl Group: This step may involve a nucleophilic substitution reaction where the pyridine derivative is introduced.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar compounds include other sulfonamides with varying substituents on the benzene ring or different alkyl/aryl groups attached to the sulfonamide nitrogen. The uniqueness of 5-tert-butyl-N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
List of Similar Compounds
- N-(4-methylpyridin-2-yl)-2-(pentyloxy)benzene-1-sulfonamide
- 5-tert-butyl-2-(pentyloxy)benzene-1-sulfonamide
- N-(4-methylpyridin-2-yl)-5-tert-butylbenzene-1-sulfonamide
属性
分子式 |
C21H30N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
5-tert-butyl-N-(4-methylpyridin-2-yl)-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-7-8-13-26-18-10-9-17(21(3,4)5)15-19(18)27(24,25)23-20-14-16(2)11-12-22-20/h9-12,14-15H,6-8,13H2,1-5H3,(H,22,23) |
InChI 键 |
WPOJUQUGBPBKIR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















